![molecular formula C21H25NO4S B2585519 Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate CAS No. 232598-56-0](/img/structure/B2585519.png)

Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

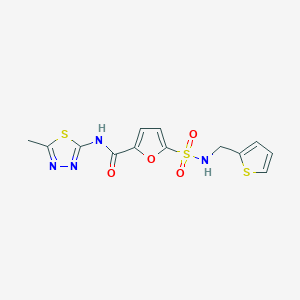

“Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate” is a chemical compound used for proteomics research applications . It has a molecular formula of C21H25NO4S and a molecular weight of 387.5 .

Molecular Structure Analysis

The molecular structure of “Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate” is defined by its molecular formula, C21H25NO4S . For a detailed structural analysis, specialized software or resources that can interpret the compound’s IUPAC name or CAS number (232598-56-0) would be needed.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate” such as its melting point, boiling point, and density are not specified in the sources I have .Aplicaciones Científicas De Investigación

Photochemical Deprotection

This compound is used in the photochemical deprotection of benzyl-derived protecting groups. An excited phenolate-type photocatalyst transfers an electron to the benzene ring, facilitating the cleavage of C–N and C–O bonds under mild conditions . This method is particularly useful in the synthesis of complex molecules where selective deprotection is required.

Organic Synthesis

In organic synthesis, the benzyl carbamate group serves as a protective group for amines. It’s widely adopted due to its stability over a range of conditions and can be removed via hydrogenolysis or reduction . This compound’s role is crucial in multi-step synthetic processes where temporary protection of functional groups is necessary.

Medicinal Chemistry

In medicinal chemistry, benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate can be used to protect amine functionalities during the synthesis of pharmaceuticals. The protection ensures that these groups do not react prematurely during complex chemical syntheses .

Peptide Synthesis

The compound is instrumental in peptide synthesis. Protecting the amine group of amino acids with a benzyl carbamate group prevents unwanted side reactions and helps in achieving the desired peptide chain with correct amino acid sequence .

Carbohydrate Chemistry

In carbohydrate chemistry, protecting hydroxyl groups with benzyl carbamate derivatives allows for selective activation and transformation of other functional groups within the molecule . This is essential for the synthesis of complex sugars and sugar derivatives.

Natural Product Derivatization

For the derivatization of natural products, the benzyl carbamate group is used to modify certain functional groups temporarily. This modification aids in the structural elucidation and synthesis of natural product analogs .

Material Science

In material science, this compound could be used in the development of polymers where the introduction and subsequent removal of protective groups can tailor the physical properties of the material .

Analytical Chemistry

Lastly, in analytical chemistry, benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate can be used as a derivatization agent to improve the detection and quantification of compounds with amine groups in complex mixtures .

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c23-21(26-16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)27(24,25)19-14-8-3-9-15-19/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMXSYCHKOEBFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(NC(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)

![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)

![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2585453.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2585459.png)